Cas no 857800-82-9 (3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride)
3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride
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- Inchi: 1S/C16H17NO2.ClH/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12;/h1-10,14-15H,11,17H2,(H,18,19);1H
- InChI Key: KYNLORBZOIHJLZ-UHFFFAOYSA-N
- SMILES: C(C(=O)O)(CC1C=CC=CC=1)C(C1C=CC=CC=1)N.Cl
3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-157544-50mg |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 90.0% | 50mg |
$315.0 | 2023-09-24 | |
| Enamine | EN300-157544-100mg |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 90.0% | 100mg |
$470.0 | 2023-09-24 | |
| Enamine | EN300-157544-250mg |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 90.0% | 250mg |
$672.0 | 2023-09-24 | |
| Enamine | EN300-157544-500mg |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 90.0% | 500mg |
$1058.0 | 2023-09-24 | |
| Enamine | EN300-157544-1000mg |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 90.0% | 1000mg |
$1357.0 | 2023-09-24 | |
| Enamine | EN300-157544-2500mg |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 90.0% | 2500mg |
$2660.0 | 2023-09-24 | |
| Enamine | EN300-157544-5000mg |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 90.0% | 5000mg |
$3935.0 | 2023-09-24 | |
| Enamine | EN300-157544-10000mg |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 90.0% | 10000mg |
$5837.0 | 2023-09-24 | |
| Enamine | EN300-157544-0.05g |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 0.05g |
$315.0 | 2023-04-29 | ||
| Enamine | EN300-157544-0.1g |
3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride |
857800-82-9 | 0.1g |
$470.0 | 2023-04-29 |
3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride Suppliers
3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride
Introduction to 3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride (CAS No. 857800-82-9)
3-Amino-2-benzyl-3-phenylpropanoic acid hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 857800-82-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structure of this molecule, featuring both amino and benzyl substituents, contributes to its unique chemical properties and potential therapeutic applications.
The hydrochloride salt form of 3-amino-2-benzyl-3-phenylpropanoic acid enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This solubility advantage allows for more efficient drug delivery systems, potentially improving bioavailability and therapeutic efficacy. In recent years, the pharmaceutical industry has increasingly focused on developing compounds with improved solubility profiles to overcome limitations associated with poor aqueous solubility.
One of the most compelling aspects of 3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride is its potential role as a building block in the synthesis of more complex pharmacophores. The presence of both an amino group and a benzyl moiety provides multiple sites for chemical modification, enabling researchers to design derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines, where the ability to modify molecular structure is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Recent studies have highlighted the compound's relevance in the development of novel therapeutic agents. For instance, researchers have explored its potential as an intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. These pathways are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. By leveraging the structural features of 3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride, scientists aim to develop compounds that can modulate these pathways effectively.
The benzyl group in the molecule's structure is particularly noteworthy, as it can participate in hydrogen bonding interactions and influence the compound's binding affinity to biological targets. Additionally, the amino group provides a site for further functionalization, allowing for the introduction of other pharmacophoric elements. These features make 3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride a versatile scaffold for medicinal chemists seeking to develop innovative drug candidates.
In the context of current research trends, there is growing interest in exploiting computational methods to accelerate drug discovery processes. Virtual screening and molecular docking techniques have been increasingly employed to identify promising candidates like 3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride based on their predicted interactions with biological targets. These computational approaches complement traditional experimental methods and have significantly reduced the time and cost associated with early-stage drug development.
The hydrochloride salt form of this compound also offers advantages in terms of stability and shelf-life compared to its free base form. This stability is crucial for ensuring consistent quality throughout the manufacturing process and during storage. Furthermore, the enhanced solubility provided by the hydrochloride salt facilitates formulation into diverse dosage forms, including oral tablets, injectables, and topical preparations.
Another area where 3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride shows promise is in the field of enzyme inhibition. Several studies have demonstrated that structurally related compounds can act as inhibitors of key enzymes involved in metabolic pathways relevant to human health and disease. By targeting these enzymes, researchers hope to develop treatments that can modulate metabolic processes dysregulated in conditions such as diabetes and obesity.
The synthesis of 3-amino-2-benzyl-3-phenylpropanoic acid hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to obtain sufficient quantities for preclinical studies and commercial development. These synthetic advancements are critical for bridging the gap between laboratory discoveries and clinical applications.
In conclusion, 3-amino-2-benzyl-3-phenoxypropionic acid hydrochloride (CAS No 85780082 9) represents a valuable compound with significant potential in pharmaceutical research . Its unique structural features , coupled with its favorable physicochemical properties , make it an attractive candidate for further exploration . As research continues to uncover new therapeutic applications , this compound is likely to play an important role in the development of next-generation drugs . p >
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